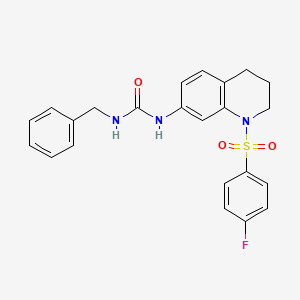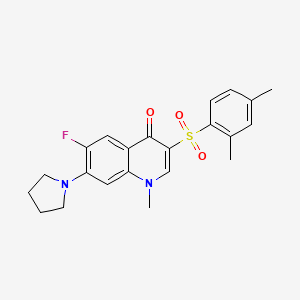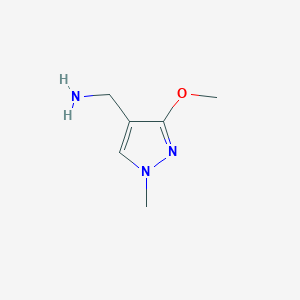
(4-(3-Chloropyridin-2-yl)piperazin-1-yl)(furan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of 4-substituted proline amides was synthesized and evaluated as inhibitors of dipeptidyl peptidase IV for the treatment of type 2 diabetes . Another study reported the synthesis and biological activity of new 4- (7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanone derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate were reported. In both salts, the piperazine ring adopts a chair conformation with protonation at the N atom not linked to the other ring .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, a novel series of (6-aminopyridin-3-yl) (4- (pyridin-2-yl)piperazin-1-yl) methanone derivatives were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonist and showed analgesic effect .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, the compound PF-06815345 is a liver-targeted, orally available prodrug, which is converted by liver carboxyesterase (CES1) to its zwitterionic active drug .
Aplicaciones Científicas De Investigación
Corrosion Inhibition in Mild Steel
A derivative compound, (4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone (4-4-ABSPFM), has been utilized as a corrosion inhibitor for mild steel in acidic environments. Experiments conducted in 1 N HCl acidic medium showed that 4-4-ABSPFM exhibits significant inhibition efficiency, effectively preventing corrosion of mild steel. Electrochemical studies validated the compound as a mixed type inhibitor, and SEM analysis confirmed its efficiency as a protective layer on the mild steel surface (Singaravelu & Bhadusha, 2022).
Antimicrobial Activity
In another research, 2-Amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid were utilized to synthesize compounds with antimicrobial properties. The synthesized compounds demonstrated variable and modest activity against bacterial and fungal strains, suggesting the potential for antimicrobial applications (Patel, Agravat, & Shaikh, 2011).
Pharmacological Evaluation
A series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives were pharmacologically evaluated as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These compounds exhibited analgesic effects in models of mechanical hyperalgesia, indicating their potential in pain treatment (Tsuno et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various proteins and receptors . For instance, some piperazine derivatives have been reported to interact with Mitogen-activated protein kinase 10 .
Mode of Action
It’s known that piperazine derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some piperazine derivatives have been found to inhibit the synthesis of certain proteins .
Biochemical Pathways
For instance, some piperazine derivatives have been reported to inhibit the synthesis of certain proteins, affecting the associated biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
For instance, some piperazine derivatives have been reported to induce apoptosis in certain cell types .
Action Environment
It’s known that environmental factors can significantly impact the action of a compound .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(3-chloropyridin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c15-11-3-1-5-16-13(11)17-6-8-18(9-7-17)14(19)12-4-2-10-20-12/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWMNLXOIBSQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropyridin-2-yl)-4-(furan-2-carbonyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one](/img/structure/B2432397.png)
![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide](/img/structure/B2432399.png)

![2-Methoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol](/img/structure/B2432401.png)
![8-isobutyl-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2432404.png)

![6-(4-Fluorophenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2432406.png)

![methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2432408.png)
![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate](/img/structure/B2432410.png)

![6-ethyl-3-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2432413.png)
